5-Oxo-heptanoic acid

概要

説明

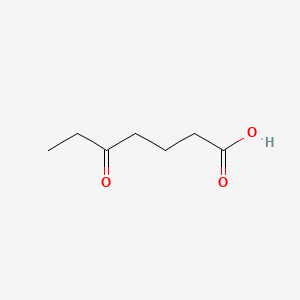

5-Oxo-heptanoic acid: is an organic compound with the molecular formula C7H12O3 . It is a carboxylic acid with a ketone functional group located at the fifth carbon atom of the heptanoic acid chain.

準備方法

Synthetic Routes and Reaction Conditions: 5-Oxo-heptanoic acid can be synthesized through multiple synthetic routes. One common method involves the oxidation of heptanal using strong oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydroformylation of hexene followed by oxidation .

Industrial Production Methods: This process involves the addition of a formyl group and a hydrogen atom to a carbon-carbon double bond in alkenes, followed by oxidation to form the desired carboxylic acid .

化学反応の分析

Types of Reactions: 5-Oxo-heptanoic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alcohols for esterification, amines for amidation.

Major Products Formed:

Oxidation: Heptanedioic acid.

Reduction: 5-Hydroxy-heptanoic acid.

Substitution: Esters and amides of this compound.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

5-Oxo-heptanoic acid is widely utilized as an intermediate in the synthesis of more complex organic compounds. Its dual functional groups (ketone and carboxylic acid) enable it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry.

Example: Synthesis of (+)-Cassiol

This compound serves as a crucial starting material in the formal synthesis of (+)-cassiol. It reacts with chiral auxiliaries to form bicyclic lactams, which are key intermediates for further reactions that construct quaternary chiral centers.

Biological Research

Metabolic Pathways

Research indicates that this compound may play a significant role in lipid metabolism and energy production. Its involvement in metabolic pathways suggests potential implications for understanding metabolic disorders and developing biomarkers for certain diseases.

Therapeutic Investigations

The compound is being studied for its therapeutic effects, particularly as a precursor for drug synthesis. For instance, it has been investigated for its protective effects against respiratory viral infections when used in formulations such as Ingavirin, which contains this compound .

Pharmaceutical Applications

Anti-Viral Properties

Ingavirin, a low-molecular-weight compound containing this compound, has shown protective effects against various respiratory viruses, including influenza A and adenoviruses. Studies have demonstrated that it reduces viral titers and improves tissue morphology in infected animal models, indicating its potential as an antiviral agent .

Potential Drug Development

Given its biological activity, this compound is being explored for its potential in developing new therapeutic agents targeting viral infections and possibly other diseases linked to metabolic dysregulation .

Industrial Applications

Flavor and Fragrance Industry

this compound is utilized in the production of flavors and fragrances due to its unique chemical properties. Its ability to act as a building block for various compounds makes it valuable in creating diverse aromatic profiles.

Polymer Production

The compound also finds application in the synthesis of polymers, where it serves as a monomer or additive that contributes to the material's properties.

Data Table: Comparative Analysis of this compound Applications

| Application Area | Specific Use | Example/Outcome |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Synthesis of (+)-cassiol |

| Biological Research | Role in metabolic pathways | Potential biomarker for metabolic disorders |

| Pharmaceutical | Anti-viral properties | Protective effects in respiratory infections |

| Industrial | Flavor/fragrance production | Building block for aromatic compounds |

| Polymer production | Used as a monomer or additive |

Case Studies

-

Study on Ingavirin's Efficacy :

In vivo experiments demonstrated that Ingavirin significantly reduced mortality and viral load in animals infected with influenza A virus compared to control groups. The study highlighted the importance of this compound in enhancing therapeutic outcomes against viral infections . -

Metabolic Pathway Research :

Research exploring the metabolic effects of this compound revealed its potential role as a biomarker for certain diseases, suggesting avenues for further investigation into its applications in clinical diagnostics.

作用機序

The mechanism of action of 5-Oxo-heptanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive compounds. The ketone and carboxylic acid functional groups allow it to participate in various biochemical reactions, influencing cellular functions and signaling pathways .

類似化合物との比較

Heptanoic acid: A straight-chain carboxylic acid without the ketone group.

5-Hydroxy-heptanoic acid: A reduced form of 5-Oxo-heptanoic acid with a hydroxyl group instead of a ketone.

Hexanoic acid: A shorter chain carboxylic acid with similar properties but different chain length.

Uniqueness: this compound is unique due to the presence of both a ketone and a carboxylic acid functional group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and industrial applications .

生物活性

5-Oxo-heptanoic acid (C7H12O3), a seven-carbon fatty acid derivative, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms, and applications.

Chemical Structure and Properties

This compound is characterized by its ketone functional group located at the fifth carbon of the heptanoic acid chain. This structural feature is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various strains of bacteria.

- Metabolic Effects : It may play a role in metabolic pathways, particularly in lipid metabolism and energy production.

- Potential Therapeutic Applications : Due to its biological activity, it is being explored as a candidate for therapeutic applications, particularly in metabolic disorders.

Antimicrobial Activity

The antimicrobial properties of this compound have been documented in several studies. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | 25 µg/mL |

| Escherichia coli | 25 µg/mL | 50 µg/mL |

| Pseudomonas aeruginosa | >100 µg/mL | Not Active |

The data indicates that while this compound is effective against certain bacterial strains, its activity varies significantly among different species.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Disruption of Bacterial Membranes : The compound may disrupt the integrity of bacterial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism, thereby impairing growth and reproduction.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Antibacterial Study : A study conducted on various extracts containing this compound demonstrated its strong inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values indicating potent antibacterial activity .

- Metabolic Research : Research exploring the role of fatty acids in metabolic pathways has highlighted the potential of this compound in modulating lipid metabolism, suggesting it could influence conditions such as obesity and diabetes .

- Therapeutic Exploration : Investigations into new therapeutic agents have identified this compound as a promising candidate for further development due to its unique structure and biological properties .

特性

IUPAC Name |

5-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-6(8)4-3-5-7(9)10/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHADZMIQVBXNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957697 | |

| Record name | 5-Oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-13-6 | |

| Record name | 5-Oxoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-oxo-heptanoic acid in the synthesis of (+)-cassiol?

A1: this compound serves as a crucial starting material in the formal synthesis of (+)-cassiol. [, ] It reacts with the chiral auxiliary (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol to form a bicyclic lactam. This bicyclic lactam is a key intermediate, undergoing sequential alkylation reactions to construct the quaternary chiral center present in (+)-cassiol.

Q2: Are there any alternative synthetic routes to (+)-cassiol that do not utilize this compound?

A2: While the provided research highlights the use of this compound, [, ] exploring alternative synthetic routes is a common practice in organic chemistry. Other strategies for synthesizing (+)-cassiol might involve different starting materials or employ distinct methods for constructing the quaternary chiral center. Further research and literature review would be necessary to explore and compare alternative synthetic approaches.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。